2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide
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Overview
Description
2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a triazolo[4,3-b]pyridazine core, which is known for its versatility in drug design and development.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
For example, they may inhibit enzyme activity, bind to receptors to modulate their function, or interfere with the synthesis of key biological molecules . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs .
Biochemical Pathways
These could include pathways involved in inflammation, pain perception, microbial growth, viral replication, and cancer cell proliferation .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Given the diverse pharmacological activities of similar compounds, the effects could include reduced inflammation and pain, inhibited growth of microbes, suppressed viral replication, and decreased proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide typically involves multiple steps:
Formation of the Triazolo[4,3-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Attachment of the Nicotinamide Moiety: This step involves the coupling of the triazolo[4,3-b]pyridazine intermediate with nicotinic acid or its derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone-like structures.
Reduction: Reduction reactions can target the triazolo[4,3-b]pyridazine core, potentially leading to ring-opening or hydrogenation.
Substitution: The phenyl and nicotinamide groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like phenyl halides, bases (e.g., sodium hydroxide), and dehydrating agents (e.g., thionyl chloride) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced triazolo[4,3-b]pyridazine derivatives.
Substitution: Various substituted phenyl and nicotinamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their CDK2 inhibitory activity.
Pyridazin-3(2H)-ones: Versatile pharmacophores with various biological activities.
Uniqueness
2-hydroxy-N-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]nicotinamide stands out due to its dual inhibitory action on c-Met and Pim-1 kinases, making it a promising candidate for anticancer therapy. Its unique structure allows for specific interactions with these kinases, leading to potent biological effects .
Properties
IUPAC Name |
2-oxo-N-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O2/c25-17-13(7-4-10-19-17)18(26)20-11-16-22-21-15-9-8-14(23-24(15)16)12-5-2-1-3-6-12/h1-10H,11H2,(H,19,25)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWLENXKRQTKJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC=CNC4=O)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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